molecular formula C16H19N5O2S2 B13364749 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364749
M. Wt: 377.5 g/mol
InChI Key: WKIDPOQOBOWNSR-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, a piperidine ring, and a methylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with sulfur and a suitable oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction using a piperidine derivative.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction using methylsulfonyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the opening of these rings and formation of simpler structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simplified ring-opened structures.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring and methylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

6-(4-methylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S2/c1-11-3-5-13(6-4-11)15-19-21-14(17-18-16(21)24-15)12-7-9-20(10-8-12)25(2,22)23/h3-6,12H,7-10H2,1-2H3

InChI Key

WKIDPOQOBOWNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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